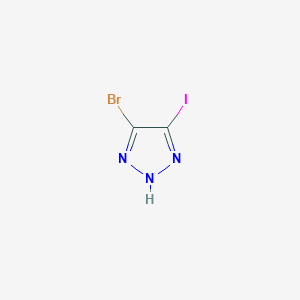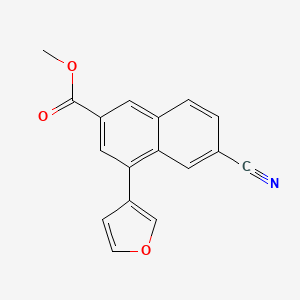
Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate: is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a cyano group, a furan ring, and a carboxylate ester group attached to a naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: Furan-2,3-diones.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Applications De Recherche Scientifique
Chemistry: Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: It may be used in the development of new pharmaceuticals with anticancer, antimicrobial, or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its structural features make it suitable for incorporation into polymers and other functional materials .
Mécanisme D'action
The mechanism of action of Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The cyano group and furan ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Methyl 2-furoate: Another furan derivative with a carboxylate ester group.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Contains a cyano group and a furan ring, similar to Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate.
Uniqueness: this compound is unique due to the presence of both a naphthalene core and a furan ring, which imparts distinct electronic and steric properties. This combination of structural features makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
823236-21-1 |
|---|---|
Formule moléculaire |
C17H11NO3 |
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C17H11NO3/c1-20-17(19)14-7-12-3-2-11(9-18)6-15(12)16(8-14)13-4-5-21-10-13/h2-8,10H,1H3 |
Clé InChI |
SZHFMFYAGJCLQA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C2C=C(C=CC2=C1)C#N)C3=COC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




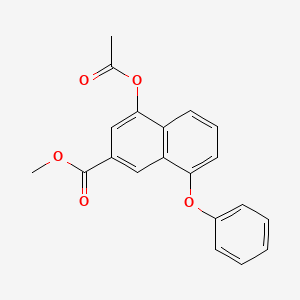



![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)


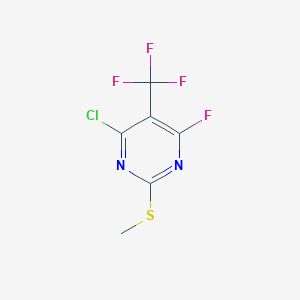
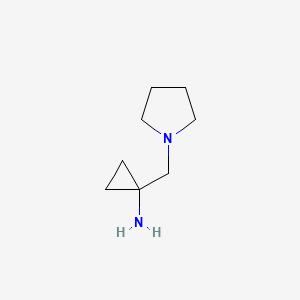
![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)
![4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)
